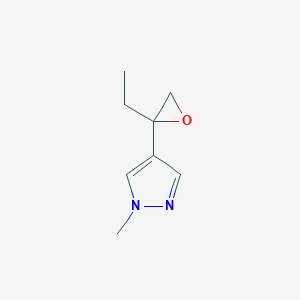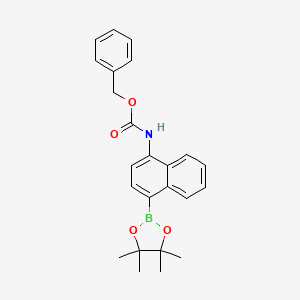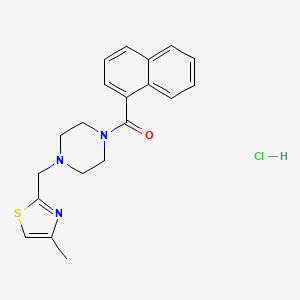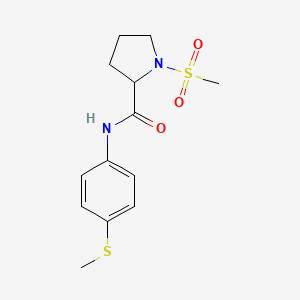![molecular formula C16H27Cl3N2O3 B2412677 1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 479668-21-8](/img/structure/B2412677.png)
1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring, a common structural motif in pharmaceuticals, and is often studied for its potential therapeutic properties.
Mechanism of Action
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . It binds to these receptors, thereby modulating their activity. The exact nature of this interaction and the resulting changes are subject to ongoing research.
Biochemical Pathways
The compound’s action primarily affects the dopaminergic pathways in the brain . By binding to D4 dopamine receptors, it can influence the release and reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and mood regulation.
Result of Action
The binding of this compound to D4 dopamine receptors can lead to changes in neuronal activity and neurotransmitter levels, potentially influencing behavior and mood . For instance, it has been suggested that similar compounds may have anti-allergic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and therefore its bioavailability can be affected by the solvent used
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride are not fully known. Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, compounds with a piperazine ring are known to interact with dopamine receptors, suggesting that this compound may also have similar interactions .
Cellular Effects
Based on its structural similarity to other compounds, it could potentially influence cell function by interacting with cell signaling pathways or affecting gene expression .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl methoxy.
Piperazine Derivative Formation: The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine under basic conditions to form the desired piperazine derivative.
Final Product Formation: The final step involves the reaction of the piperazine derivative with 2-chloropropanol in the presence of a base to yield the target compound, which is then converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: Shares the piperazine core but lacks the chlorophenyl and methoxy groups.
4-Chlorobenzyl Alcohol: Contains the chlorophenyl group but lacks the piperazine and hydroxyethyl groups.
Uniqueness: 1-[(4-Chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3.2ClH/c17-15-3-1-14(2-4-15)12-22-13-16(21)11-19-7-5-18(6-8-19)9-10-20;;/h1-4,16,20-21H,5-13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVRCQKJFZUWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COCC2=CC=C(C=C2)Cl)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
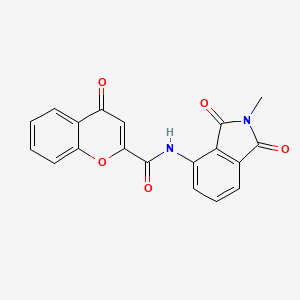
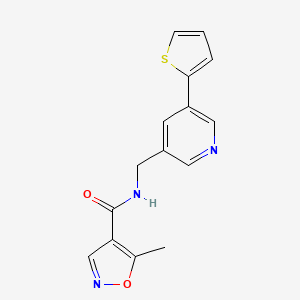
![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)
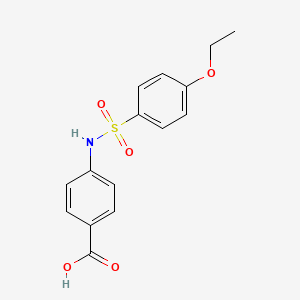
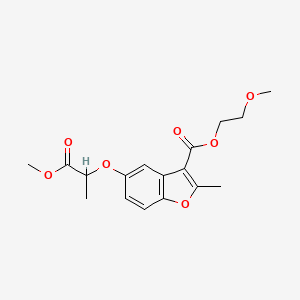
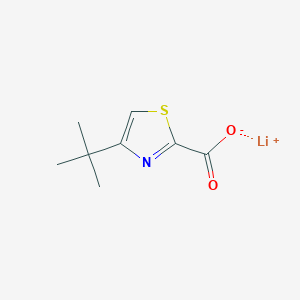


![2-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2412610.png)
